Hexadecyltrimethylammonium chloride

Catalog No.
S563830
CAS No.
112-02-7
M.F
C19H42N.Cl
C19H42ClN
M. Wt
320.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexadecyltrimethylammonium chloride

CAS Number

112-02-7

Product Name

Hexadecyltrimethylammonium chloride

IUPAC Name

hexadecyl(trimethyl)azanium chloride

Molecular Formula

C19H42N.Cl
C19H42ClN

Molecular Weight

320.0 g/mol

InChI

InChI=1S/C19H42N.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2,3)4;/h5-19H2,1-4H3;1H/q+1;/p-1

InChI Key

WOWHHFRSBJGXCM-UHFFFAOYSA-M

SMILES

Array

solubility

Water solubility: 440 mg/l at 30 °C

Synonyms

1-hexadecyltrimethylammonium chloride, Cetavlon, cetrimide, cetriminium, cetrimonium, cetrimonium bromide, cetrimonium chloride, cetrimonium hydroxide, cetrimonium iodide, Cetrimonium Methosulfate, cetrimonium methyl sulfate, cetrimonium monosulfate, cetyltrimethylammonium bromide, cetyltrimethylammonium chloride, CTAB, CTAOH, hexadecyl trimethyl ammonium bromide, hexadecyl(trimethyl)azanium, hexadecyltrimethylammonium bromide, hexadecyltrimethylammonium octylsulfonate, HTAB cpd, Octylsulfonate, Hexadecyltrimethylammonium

Canonical SMILES

CCCCCCCCCCCCCCCC[N+](C)(C)C.[Cl-]

The exact mass of the compound Hexadecyltrimethylammonium chloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as water solubility: 440 mg/l at 30 °c. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Quaternary Ammonium Compounds - Cetrimonium Compounds. It belongs to the ontological category of quaternary ammonium salt in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Preservative. However, this does not mean our product can be used or applied in the same or a similar way.

Hexadecyltrimethylammonium chloride (CTAC) is a high-performance cationic quaternary ammonium surfactant widely utilized as a structure-directing agent, emulsifier, and nanoparticle capping agent. While it shares a 16-carbon alkyl chain with its closely related and more common analog, cetyltrimethylammonium bromide (CTAB), the substitution of the bromide counterion with chloride fundamentally alters its physicochemical behavior. This counterion shift significantly depresses the Krafft temperature, modifies micellar packing parameters, and weakens the binding affinity to noble metal surfaces[1]. Consequently, CTAC is specifically procured for temperature-sensitive formulations, distinct mesoporous templating, and advanced nanoparticle syntheses where the rigid facet-blocking and room-temperature precipitation associated with CTAB would cause process failures.

Substituting CTAB for CTAC based solely on their identical cetyl tail leads to severe processability and synthesis failures. In industrial and laboratory workflows, CTAB is notorious for precipitating at standard room temperatures (Krafft point ~25 °C), requiring heated lines or continuous water baths to maintain a stable micellar solution [1]. CTAC circumvents this handling bottleneck by remaining soluble at much lower temperatures. Furthermore, in nanomaterial synthesis, the bromide ion in CTAB acts as a strong, rigid facet-blocking agent that forces anisotropic growth (e.g., nanorods). Using CTAB when CTAC is required will ruin the synthesis of isotropic or cubic nanoparticles and severely hinder downstream ligand exchange protocols due to bromide's overwhelmingly high affinity for noble metal surfaces [2].

Room-Temperature Solubility and Krafft Point Depression

The solubility boundary of a surfactant is dictated by its Krafft temperature (TK). CTAC exhibits a TK of approximately 284 K (11 °C), whereas the bromide analog CTAB has a TK ranging from 293 K (20 °C) to 298 K (25 °C)[1]. This ~9 to 14 K depression in the Krafft point means that CTAC remains a clear, stable micellar solution at standard room temperatures, completely eliminating the precipitation issues and reheating cycles associated with CTAB.

Evidence DimensionKrafft Temperature (TK)
Target Compound Data~284 K (11 °C)
Comparator Or BaselineCTAB (~293 K to 298 K / 20-25 °C)
Quantified Difference9 to 14 K lower Krafft point for CTAC
ConditionsAqueous micellar solution at standard atmospheric pressure

Enables room-temperature formulation and storage without the continuous heating cycles required to prevent CTAB precipitation.

Reduced Passivation Layer for Enhanced Ligand Exchange

In nanoparticle synthesis, the counterion determines the rigidity and thickness of the protective surfactant layer. Small-angle neutron scattering (SANS) and molecular dynamics simulations reveal that CTAC forms a significantly thinner surfactant layer (<3 nm, approx. 1.8 nm) on gold surfaces compared to CTAB, which forms a thick 3.6–3.8 nm layer [1]. This is due to the weaker binding affinity of chloride versus bromide, which creates a less compact interface.

Evidence DimensionSurfactant layer thickness on gold nanocrystals
Target Compound Data<3 nm (approx. 1.8 nm)
Comparator Or BaselineCTAB (~3.6–3.8 nm)
Quantified Difference~50% reduction in surfactant layer thickness
ConditionsSmall-angle neutron scattering (SANS) of capped gold nanoparticles

A thinner, less strongly bound chloride layer allows for highly efficient direct ligand exchange (e.g., with tri-citrate or DNA) to reduce cytotoxicity in biomedical applications.

Halide-Mediated Morphology Control and Isotropic Growth

The choice between CTAC and CTAB dictates the fundamental morphology of synthesized nanoparticles. CTAB strongly drives anisotropic 1D growth (nanorods) because bromide ions selectively passivate specific crystal facets. Conversely, CTAC offers milder chloride accumulation, which does not rigidly protect the gold surface, allowing for uniform gold reduction [1]. This enables the controlled synthesis of isotropic nanospheres or sharp-edged nanocubes.

Evidence DimensionNanoparticle growth direction and morphology
Target Compound DataUniform reduction yielding isotropic spheres or nanocubes
Comparator Or BaselineCTAB (Anisotropic 1D nanorod formation)
Quantified DifferenceComplete morphological divergence based strictly on counterion binding
ConditionsSeed-mediated growth of gold nanoparticles in aqueous surfactant solutions

Procurement of CTAC is essential when synthesizing isotropic or sharp-edged cubic nanoparticles where bromide-induced rod elongation must be avoided.

Biocompatible Gold Nanocube and Nanosphere Synthesis

CTAC is the definitive choice for producing isotropic gold nanocubes or nanospheres that require subsequent biofunctionalization. Because the chloride counterion binds less strongly than bromide, CTAC-capped nanoparticles undergo highly efficient ligand exchange with thiol-modified DNA, bis(p-sulfonatophenyl)phenylphosphine (BSPP), or citrate, which is critical for reducing cytotoxicity in clinical diagnostics and nanotherapeutics [1].

Room-Temperature Surfactant and Emulsion Formulations

In industrial scale-up, cosmetic formulation, and phase-transfer catalysis workflows operating at or slightly below 20–25 °C, CTAC is selected over CTAB to prevent operational bottlenecks. Its significantly lower Krafft point ensures that the surfactant remains in a stable micellar state without the need for heated transfer lines or continuous water baths, directly improving process reliability [2].

Mesoporous Silica Nanoparticle (MSNP) Templating

CTAC is utilized as a structure-directing agent in sol-gel syntheses where specific pore sizes or silica morphologies are required. The distinct aggregation number and packing parameter of the chloride-bound micelle allow for the creation of mesoporous architectures that are inaccessible when using the more tightly packing bromide counterion of CTAB[3].

Physical Description

Hexadecyltrimethylammonium chloride appears as colorless to pale yellow liquid with an odor of rubbing alcohol. Floats or sinks in water. (USCG, 1999)
Liquid
Solution: Clear to pale yellow liquid; [HSDB] White powder; [MSDSonline]

Hydrogen Bond Acceptor Count

1

Exact Mass

319.3005780 Da

Monoisotopic Mass

319.3005780 Da

Boiling Point

180 °F at 760 mmHg (isopropyl alcohol) (USCG, 1999)

Flash Point

69 °F (USCG, 1999)

Heavy Atom Count

21

Density

0.9 at 77 °F (approx.) (USCG, 1999) - Less dense than water; will float

LogP

log Kow= 3.23

Decomposition

When heated to decomposition it emits very toxic fumes of /hydrogen chloride and nitrogen oxides/.

UNII

UC9PE95IBP

Related CAS

6899-10-1 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 9 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 6 of 9 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 3 of 9 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Anti-Infective Agents, Local

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Other CAS

112-02-7
68002-63-1

Wikipedia

Cetrimonium_chloride

Use Classification

Cosmetics -> Preservative

Methods of Manufacturing

PROBABLY BY REACTION OF N-HEXADECYLAMINE WITH METHYL CHLORIDE IN THE PRESENCE OF SODIUM HYDROXIDE; REACTION OF N-HEXADECYLCHLORIDE WITH TRIMETHYLAMINE
n-Hexadecylamine + methyl chloride (quaternisation)
Trimethylamine + cetyl chloride (quaternisation)

General Manufacturing Information

All Other Chemical Product and Preparation Manufacturing
Oil and Gas Drilling, Extraction, and Support activities
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Not Known or Reasonably Ascertainable
Wholesale and Retail Trade
All Other Basic Organic Chemical Manufacturing
Other (requires additional information)
1-Hexadecanaminium, N,N,N-trimethyl-, chloride (1:1): ACTIVE
THE PROPERTIES AND USES OF QUATERNARY AMMONIUM COMPD IN COSMETICS, AND ESP IN PRODUCTS FOR THE HAIR, ARE DISCUSSED.

Analytic Laboratory Methods

ASCENDING THIN-LAYER CHROMATOGRAPHY WAS USED TO SEPARATE AND IDENTIFY SURFACTANTS. FLUOROMETRY AND IR SPECTROMETRY WERE USED FOR FURTHER IDENTIFICATION.
LOW RESOLUTION MASS SPECTROMETRY WAS USED TO IDENTIFY THE MAJOR COMPONENTS FROM THERMAL DECOMP OF 4 QUATERNARY AMMONIUM COMPD WITH GERMICIDE AND ANTISEPTIC ACTIVITY. SMALL AMOUNTS OF AMMONIUM SALTS WERE QUICKLY HEATED IN A CURIE-POINT PYROLYZER @ A GAS CHROMATOGRAPHY INLET. THE MIXT OF DECOMP GASES WERE THEN ANALYZED BY GAS CHROMATOGRAPHY-MASS SPECTROMETRY.
A METHOD IS DESCRIBED FOR THE DETERMINATION OF CATIONIC SURFACTANTS, SUC AS CETYLTRIMETHYLAMMONIUM CHLORIDE, IN BIODEGRADATION TEST LIQUORS AND EFFLUENTS CONTAINING ANIONIC SURFACTANTS AND OTHER COMPONENTS WHICH INTERFERE WITH EXISTING COLORIMETRIC PROCEDURES.

Dates

Last modified: 08-15-2023

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